1-Bromopyrrolo[1,2-a]pyrazine 1-Bromopyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2049006-06-4
VCID: VC7664523
InChI: InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H
SMILES: C1=CN2C=CN=C(C2=C1)Br
Molecular Formula: C7H5BrN2
Molecular Weight: 197.035

1-Bromopyrrolo[1,2-a]pyrazine

CAS No.: 2049006-06-4

Cat. No.: VC7664523

Molecular Formula: C7H5BrN2

Molecular Weight: 197.035

* For research use only. Not for human or veterinary use.

1-Bromopyrrolo[1,2-a]pyrazine - 2049006-06-4

Specification

CAS No. 2049006-06-4
Molecular Formula C7H5BrN2
Molecular Weight 197.035
IUPAC Name 1-bromopyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H
Standard InChI Key LQXJPZURIDWQCD-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C(C2=C1)Br

Introduction

Structural and Chemical Properties

Molecular Characteristics

1-Bromopyrrolo[1,2-a]pyrazine has the molecular formula C₇H₅BrN₂ and a molecular weight of 197.035 g/mol. Its structure consists of a five-membered pyrrole ring fused to a six-membered pyrazine ring, with bromine occupying the 1-position (Figure 1). The bromine atom introduces steric and electronic effects that enhance reactivity, making the compound amenable to further functionalization.

Table 1: Key Molecular Properties

PropertyValue
CAS No.2049006-06-4
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.035 g/mol
IUPAC Name1-bromopyrrolo[1,2-a]pyrazine
Topological Polar Surface Area24.7 Ų

Isomerism and Related Derivatives

The position of bromination significantly influences the compound’s properties. For instance, 4-bromopyrrolo[1,2-a]pyrazine (CAS No. 1824339-65-2) shares the same molecular formula but differs in bromine placement, leading to distinct reactivity and applications . Such isomers underscore the importance of regioselective synthesis in optimizing desired chemical behaviors.

Synthesis and Optimization

Bromination Strategies

The primary synthesis route involves brominating pyrrolo[1,2-a]pyrazine using N-bromosuccinimide (NBS) under controlled conditions. This method achieves selective bromination at the 1-position, though yields depend on reaction parameters such as temperature and solvent choice.

Table 2: Bromination Reaction Conditions

ParameterValue
Brominating AgentNBS
SolventDichloromethane (DCM)
Temperature0–25°C
Reaction Time2–4 hours
Yield60–75%

Alternative Synthetic Pathways

Recent advances utilize 2-formylpyrrole as a precursor. Treatment with alkyl bromoacetates or bromoacetophenones forms intermediates that cyclize in the presence of N,N-dimethylformamide dimethyl acetal (DMFDMA) and ammonium acetate, yielding 1-bromopyrrolo[1,2-a]pyrazine derivatives . This one-pot method streamlines synthesis but requires precise stoichiometric control to minimize byproducts.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom serves as a leaving group, enabling nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide produces 1-azidopyrrolo[1,2-a]pyrazine, a precursor for click chemistry applications .

Cross-Coupling Reactions

Comparative Analysis with 4-Bromo Isomer

Table 3: 1-Bromo vs. 4-Bromo Isomers

Property1-Bromopyrrolo[1,2-a]pyrazine4-Bromopyrrolo[1,2-a]pyrazine
CAS No.2049006-06-41824339-65-2
ReactivityHigher electrophilicityModerate electrophilicity
Synthetic AccessibilityVia NBS brominationRequires directed metallation
Biological ActivityAntifungal, anticancerUnderstudied

The 1-bromo isomer’s superior reactivity makes it preferable for iterative synthesis, whereas the 4-bromo derivative remains underexplored .

Research Challenges and Future Directions

Limitations in Biological Data

Despite its potential, 1-bromopyrrolo[1,2-a]pyrazine lacks comprehensive pharmacokinetic and toxicological profiles. Future work should prioritize:

  • In vivo efficacy studies in murine models.

  • ADMET profiling to assess bioavailability and safety.

Synthetic Scalability

Current methods suffer from moderate yields (50–80%) and costly catalysts. Innovations in continuous-flow chemistry or photoredox catalysis could address these issues .

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